Methyl 2-(2-aminoethyl)-1-benzofuran-6-carboxylate hydrochloride
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Overview
Description
Methyl 2-(2-aminoethyl)-1-benzofuran-6-carboxylate hydrochloride is a chemical compound that belongs to the class of benzofurans, which are organic compounds characterized by a fused benzene and furan ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-aminoethyl)-1-benzofuran-6-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: The reaction of benzofuran with an appropriate acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the carboxylate group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-aminoethyl)-1-benzofuran-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to the formation of new compounds.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions, often requiring a catalyst or specific reaction conditions.
Major Products Formed: The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, Methyl 2-(2-aminoethyl)-1-benzofuran-6-carboxylate hydrochloride can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used to study various biological processes, including enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound has been investigated for its medicinal properties, particularly in the development of new drugs. Its structural features may contribute to its activity against certain diseases, making it a candidate for further pharmacological studies.
Industry: In industry, this compound can be used in the production of materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which Methyl 2-(2-aminoethyl)-1-benzofuran-6-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
2-Aminoethyl methacrylate hydrochloride: This compound shares structural similarities but has a different functional group arrangement.
2-Methoxyethylamine: Another compound with an aminoethyl group, but with a methoxy group instead of a benzofuran ring.
Uniqueness: Methyl 2-(2-aminoethyl)-1-benzofuran-6-carboxylate hydrochloride is unique due to its specific combination of functional groups and the presence of the benzofuran ring, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
methyl 2-(2-aminoethyl)-1-benzofuran-6-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3.ClH/c1-15-12(14)9-3-2-8-6-10(4-5-13)16-11(8)7-9;/h2-3,6-7H,4-5,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEAATMUABYULY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(O2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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